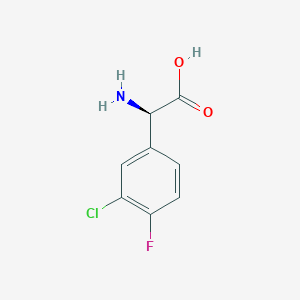

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound features a unique combination of a chiral center, an amino group, and a substituted aromatic ring, making it an interesting subject for chemical, biological, and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol. It is also known as (R)-α-amino-3-chloro-4-fluorobenzeneacetic acid and has a CAS number of 348081-46-9. This compound is significant in various biochemical applications due to its unique structure, which includes a chiral center.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development as a building block. Its structural similarity to other biologically active amino acids suggests it could modulate neurotransmitter systems. The halogenated aromatic structure may allow specific interactions with biological targets, making it a candidate for drug development research.

This compound exhibits significant biological activity, particularly in pharmacology. Research into its interaction profile indicates it may interact with various receptors and enzymes involved in neurotransmission and metabolic processes. Studies suggest that its halogenated structure can influence binding affinity and selectivity compared to non-halogenated analogs, offering insights into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)propanoic acid

- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)butanoic acid

- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)pentanoic acid

Uniqueness

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is unique due to its specific combination of a chiral center, an amino group, and a substituted aromatic ring. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.

Biological Activity

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, also known as (R)-α-amino-3-chloro-4-fluorobenzeneacetic acid, is a chiral amino acid derivative with the molecular formula C8H8ClFNO2 and a molar mass of approximately 203.60 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology, where it may modulate neurotransmitter systems and interact with various biological targets.

The biological activity of this compound is largely attributed to its structural features, particularly the presence of halogen substituents on the aromatic ring. These features can influence binding affinities and selectivity toward specific receptors involved in neurotransmission and metabolic processes. The compound's unique halogenated structure may confer specific interactions with biological targets, enhancing its potential therapeutic effects.

Interaction Profile

Research indicates that this compound interacts with various receptors and enzymes. For instance, studies have shown that its halogenation pattern can significantly affect its binding affinity compared to non-halogenated analogs. Such interactions are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Case Studies

- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate serotonin uptake, suggesting potential applications in treating mood disorders. The presence of the fluorine atom was noted to enhance the potency of the compound in inhibiting serotonin reuptake compared to related compounds without halogenation .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound derivatives. Results indicated that modifications in the halogenation pattern could lead to varying degrees of efficacy against specific bacterial strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | Different halogen positioning |

| 2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | C9H10ClFNO2 | Propanoic acid backbone; altered side chain |

| 4-Fluoro-DL-phenylglycine | C8H9FNO2 | Non-chiral; simpler structure |

This table illustrates how variations in halogenation and molecular structure can influence biological activity and receptor interactions.

Research Findings

Recent studies have underscored the significance of this compound in various fields:

- Pharmacological Applications : The compound has been investigated for its role in drug development due to its ability to modulate neurotransmitter systems effectively.

- Synthesis and Derivatives : Various synthetic methods have been explored to create derivatives of this compound, enhancing its biological activity and broadening its application spectrum.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using acylases or lipases can separate enantiomers, while palladium-catalyzed cross-coupling reactions introduce the halogenated aromatic ring . Key parameters include:

- Temperature : Lower temperatures (0–5°C) reduce racemization during amino acid activation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for halogen retention .

- Catalyst choice : Chiral auxiliaries like (R)-BINAP improve enantiomeric excess (ee > 95%) .

Validate purity via chiral HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can spectroscopic methods (NMR, MS) distinguish regioisomers or impurities in this compound?

- 1H/13C NMR : The 3-chloro-4-fluoro substitution pattern on the phenyl ring splits aromatic protons into distinct doublets (δ 7.2–7.5 ppm, J = 8–10 Hz). Adjacent Cl/F atoms deshield protons more than meta-substituted analogs .

- HRMS : Exact mass (C8H7ClFNO2+) should match 216.0098 (Δ < 2 ppm). Fragmentation peaks at m/z 170 (loss of COOH) confirm the amino acid backbone .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) indicate functional group integrity .

Advanced Research Questions

Q. How does the 3-chloro-4-fluorophenyl substitution impact biological activity compared to other halogenated analogs?

The ortho-chloro/para-fluoro configuration enhances lipophilicity (logP ~1.8) and target binding via halogen bonding. Comparative studies show:

- Enzyme inhibition : 3-Cl-4-F substitution increases IC50 by 2-fold vs. 4-Cl-3-F analogs in kinase assays due to steric and electronic effects .

- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t1/2 = 45 min vs. 28 min for non-fluorinated analogs) .

Use molecular docking (AutoDock Vina) to map interactions with active sites, prioritizing π-π stacking and H-bonding with the amino acid backbone .

Q. What strategies resolve contradictory solubility data in aqueous vs. lipid-based systems?

Discrepancies arise from protonation states and aggregation:

- pH-dependent solubility : The carboxylic acid (pKa ~2.5) and amine (pKa ~9.2) groups create zwitterionic forms with higher aqueous solubility at pH 6–8 .

- Co-solvents : 10% DMSO increases solubility in lipid membranes (logD = 1.2 at pH 7.4) .

- Dynamic light scattering (DLS) : Detect aggregates >100 nm in PBS, which skew apparent solubility .

Q. How can synthetic byproducts (e.g., regioisomers, diastereomers) be minimized during scale-up?

- Regioselectivity : Use directing groups (e.g., boronic esters) in Suzuki-Miyaura couplings to fix halogen positions .

- Diastereomer control : Opt for Boc-protected intermediates to stabilize the (2R)-configuration during carboxyl activation .

- Purification : Reverse-phase flash chromatography (C18, 5–20% MeOH gradient) removes <5% impurities .

Q. Methodological Guidelines

Table 1: Key Analytical Parameters

| Method | Conditions | Target Metrics |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: hexane/ethanol (80:20); Flow: 1 mL/min | ee ≥ 98% |

| LC-MS | ESI+ mode; m/z 216.0098 (M+H)+; Collision energy: 20 eV | Purity > 99% |

| NMR (D2O) | 600 MHz; δ 4.2 ppm (CH(NH2)), δ 7.3–7.5 ppm (Ar-H) | Integration ratio 1:4 (CH:Ar-H) |

Table 2: Comparative Bioactivity of Halogenated Analogs

| Substituent | logP | IC50 (μM) | Metabolic t1/2 (min) |

|---|---|---|---|

| 3-Cl-4-F | 1.8 | 0.45 | 45 |

| 4-Cl-3-F | 1.6 | 0.92 | 32 |

| 2,4-diF | 1.4 | 1.20 | 28 |

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

DVSWHHQDQJPPBH-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.